Enzymatic Potency Hierarchy: Triacsin B Is the Least Active Congener Across Five Enzyme Sources
Across five distinct acyl-CoA synthetase enzyme sources, Triacsin B consistently exhibits the weakest inhibitory activity, with IC50 values exceeding 150–200 µM in all cases. In contrast, Triacsin C shows IC50 values of 3.6–17 µM, Triacsin A 12–26 µM, and Triacsin D >150–200 µM, establishing a robust potency hierarchy of C > A >> D ≥ B [1]. This >50-fold difference between Triacsin B and the most potent congener (Triacsin C) is reproducible across bacterial, mammalian, and fungal enzyme preparations [2].
| Evidence Dimension | Acyl-CoA synthetase enzymatic inhibition (IC50, µM) |
|---|---|
| Target Compound Data | Pseudomonas fraji: >150 µM; P. aeruginosa: >200 µM; Rat liver: >200 µM; Raji cells: >200 µM; C. lipolytica ACS-I: >200 µM |
| Comparator Or Baseline | Triacsin C: P. fraji 17 µM; P. aeruginosa 3.6 µM; Rat liver 8.7 µM; Raji cells 6.3 µM; C. lipolytica ACS-I 4.0 µM. Triacsin A: 26, 17, 18, 12, 5.5 µM respectively. |
| Quantified Difference | Triacsin B is ≥8.8-fold weaker than Triacsin A and ≥11.8-fold weaker than Triacsin C (minimum fold-difference across all sources); maximum difference exceeds 50-fold for P. aeruginosa ACS. |
| Conditions | In vitro enzymatic assays using radiolabeled fatty acid substrates; enzyme sources include purified bacterial ACS (Pseudomonas), rat liver microsomes, Raji cell membranes, and C. lipolytica ACS-I; Table VII, compiled from Tomoda et al. 1987 Biochim Biophys Acta and Tomoda et al. 1991 J Biol Chem. |
Why This Matters
This quantitative potency gap validates Triacsin B as the optimal negative-control compound for ACS inhibition studies, ensuring that any observed phenotype in the presence of Triacsin B is attributable to structural features other than ACS enzymatic blockade.
- [1] Table VII. Enzyme source | IC50 (μM) for Triacsin A, B, C, D against acyl-CoA synthetase from P. fraji, P. aeruginosa, rat liver, Raji cells, and C. lipolytica ACS-I. In: Lipid metabolism inhibitors of microbial origin. Kitasato Arch Exp Med. 1993;65(Suppl):33-42. View Source
- [2] Tomoda H, Igarashi K, Cyong JC, Omura S. Evidence for an essential role of long chain acyl-CoA synthetase in animal cell proliferation. J Biol Chem. 1991;266(7):4214-4219. View Source
